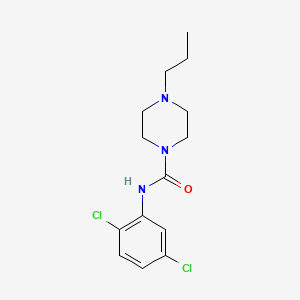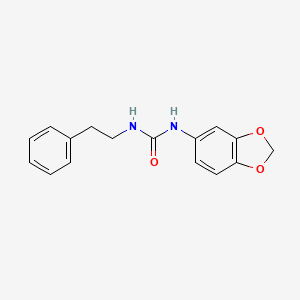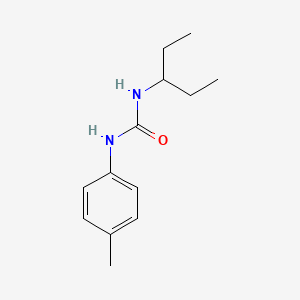
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPMU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that N-(1-ethylpropyl)-N'-(4-methylphenyl)urea inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to cause an increase in liver weight and a decrease in body weight. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have an effect on the reproductive system, causing a decrease in sperm count and motility in male rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its high selectivity. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to be highly effective against certain target organisms, while having little to no effect on non-target organisms. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a low toxicity profile and is considered to be relatively safe for use in lab experiments.
One of the limitations of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea for use in experiments. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. One area of research that holds promise is the development of new herbicides, insecticides, and fungicides based on the structure of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea and its effects on different organisms. Finally, there is a need for further research into the long-term effects of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea on human and animal health.
Synthesemethoden
The synthesis of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea can be achieved through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate with 1-ethylpropylamine to form N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. The second step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is in the field of agriculture. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied for its potential use as an insecticide and fungicide.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIGMUBKDWIDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-pentan-3-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)

![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5493394.png)
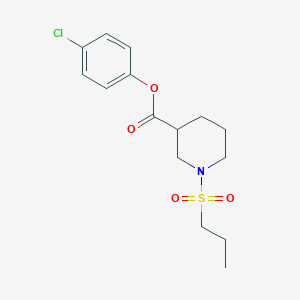
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
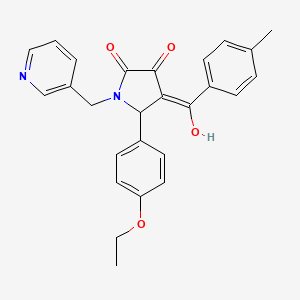
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)
